molecular formula C8H9FO2S B1405210 3,5-Dimethylbenzenesulfonyl fluoride CAS No. 86146-00-1

3,5-Dimethylbenzenesulfonyl fluoride

Cat. No. B1405210
CAS RN: 86146-00-1
M. Wt: 188.22 g/mol
InChI Key: USDUCJJANRAWTQ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 86146-00-1 and a molecular weight of 188.22 . It has a linear formula of C8 H9 F O2 S .


Molecular Structure Analysis

The InChI code for 3,5-Dimethylbenzenesulfonyl fluoride is 1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two methyl groups and one sulfonyl fluoride group .

Scientific Research Applications

Synthesis and Chemical Reactivity

3,5-Dimethylbenzenesulfonyl fluoride plays a significant role in the synthesis and chemical reactivity of various compounds. For example, N, N -Bis(trifluoromethyl) amidosulfonyl fluoride and lower fluorinated analogues, which hold potential as insecticides, can be synthesized through electrochemical fluorination and CoF3-fluorination of N, N -dimethylamidosulfonyl fluoride or chloride (Ignat’ev et al., 1995). Additionally, the fluorination of N, N-dialkylamidosulfonyl halides offers insights into the comparative reactivity of these compounds, which is essential for the development of new chemical entities in various industrial applications.

Spectrophotometric Analysis

3,5-Dimethylbenzenesulfonyl fluoride is utilized in spectrophotometric methods for analyzing specific compounds. For instance, a spectrophotometric method involving cerium(III)-alizarin complexan-fluoride in the presence of 25% dimethylsulfoxyde is used for determining fluoride in human bones, highlighting the importance of 3,5-Dimethylbenzenesulfonyl fluoride in analytical chemistry (Hanocq & Helson-Cambier, 1979).

Fluoride Ion Sensing and Binding

The compound's role in fluoride ion sensing and binding is notable, particularly in applications such as drinking water analysis and positron emission tomography. Research on Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations demonstrates the utility of 3,5-Dimethylbenzenesulfonyl fluoride derivatives in environmental monitoring and healthcare (Hirai & Gabbaï, 2014).

Catalysis and Chemical Transformations

3,5-Dimethylbenzenesulfonyl fluoride is integral to catalysis and chemical transformations. It has been involved in the study of the hydrodefluorination of fluorocarbons, highlighting its potential in facilitating critical catalytic processes in organic chemistry (Vela et al., 2005).

Safety And Hazards

3,5-Dimethylbenzenesulfonyl fluoride is known to cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 3,5-Dimethylbenzenesulfonyl fluoride are not mentioned in the search results, there is a general trend in the field towards exploring fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic and electrophilic methods .

properties

IUPAC Name

3,5-dimethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDUCJJANRAWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzenesulfonyl fluoride

CAS RN

86146-00-1
Record name 86146-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Tribby, I Rodríguez, S Shariffudin… - The Journal of organic …, 2017 - ACS Publications
A one-pot Pd-catalyzed conversion of aryl iodide to aryl sulfonyl fluorides using DABSO and Selectfluor has been developed generating aryl sulfonyl fluorides in good to excellent yields…
Number of citations: 151 pubs.acs.org
N Ball, AL Tribby, I Rodríguez, S Shariffudin - 2017 - scholarship.claremont.edu
A one-pot Pd-catalyzed conversion of aryl iodide to aryl sulfonyl fluorides using DABSO and Selectfluor has been developed generating aryl sulfonyl fluorides in good to excellent yields…
Number of citations: 0 scholarship.claremont.edu

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